molecular formula C19H17Cl2NO4S B2480321 N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide CAS No. 179245-28-4

N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B2480321
CAS No.: 179245-28-4
M. Wt: 426.31
InChI Key: UFUHSNAGRHCRTA-UHFFFAOYSA-N
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Description

N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide is a compound with the molecular formula C19H17Cl2NO4S and a molecular weight of 426.31

Preparation Methods

The synthesis of N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene core, followed by the introduction of the propoxy group and the sulfonamide moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other naphthalene derivatives or sulfonamide-containing molecules. The specific properties and applications of these compounds can vary, but the unique structure of this compound often provides distinct advantages in certain research and industrial contexts.

Properties

IUPAC Name

N-(2,3-dichloro-4-oxo-1-propoxynaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4S/c1-2-12-26-19(22-27(24,25)13-8-4-3-5-9-13)15-11-7-6-10-14(15)17(23)16(20)18(19)21/h3-11,22H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUHSNAGRHCRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1(C2=CC=CC=C2C(=O)C(=C1Cl)Cl)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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